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Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-
operated Ca?* entry (SOCE), a critical signaling pathway in various cell types, particularly in
non-excitable cells like T lymphocytes. Its primary mechanism of action is the blockade of
Calcium Release-Activated Ca?* (CRAC) channels, which are essential for sustained
intracellular Ca2* elevation and downstream cellular responses, including immune cell
activation and proliferation. While YM-58483 exhibits high affinity for CRAC channels, a
comprehensive understanding of its target specificity and potential off-target effects is crucial
for its application as a research tool and for any therapeutic development. This technical guide
provides an in-depth analysis of YM-58483's interaction with its primary target and its known
off-target activities, supported by quantitative data, detailed experimental protocols, and visual
representations of the underlying signaling pathways and experimental workflows.

Core Target: Inhibition of Store-Operated Ca?* Entry
(SOCE) via CRAC Channels

The principal molecular target of YM-58483 is the CRAC channel, a key component of the
SOCE pathway. SOCE is initiated by the depletion of Ca2* from the endoplasmic reticulum
(ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca2* depletion,
STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly
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interacts with and activates Orail, the pore-forming subunit of the CRAC channel, leading to a
sustained influx of extracellular Ca2*.

YM-58483 effectively blocks this influx, thereby attenuating downstream Ca?*-dependent
signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells)
pathway, which is pivotal for T-cell activation and cytokine production.

Mechanism of Action at the CRAC Channel

YM-58483 is a potent inhibitor of CRAC channels, effectively suppressing the sustained Caz*
influx that follows the depletion of intracellular stores.[1] This inhibition is selective for SOCE,
as the compound does not significantly affect voltage-operated Ca2* channels, K+ channels, or
CI~ channels.[2] The blockade of CRAC channels by YM-58483 leads to the suppression of
downstream signaling pathways that are dependent on sustained intracellular Caz* levels. A
key pathway affected is the calcineurin-NFAT pathway, which is crucial for the activation of T
cells and the production of various cytokines.[3] By inhibiting NF-AT activation, YM-58483
suppresses the production of interleukins such as IL-2, IL-4, and IL-5.[2][4]

Quantitative Data: On-Target Potency

The inhibitory potency of YM-58483 on its primary target and related cellular functions has
been quantified in numerous studies. The following table summarizes the key ICso values.
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Target/Process Cell Type ICs0 (NM) Reference(s)
Thapsigargin-induced
) Jurkat T cells 100 [3]1[5]
Ca2* influx
IL-2 Production Jurkat T cells ~100 [3114]
NF-AT Driven
. Jurkat T cells ~100 [11[3]
Promoter Activity
IL-4 and IL-5 Murine Th2 T cell
] ~100 [4]
Production clone (D10.G4.1)
Phytohemagglutinin-
IL-5 Production stimulated human ~100 [4]
whole blood cells
) Human peripheral
IL-13 Production 148 [6]
blood cells
Histamine Release RBL-2H3 cells 460 [6]
Leukotriene
. RBL-2H3 cells 310 [6]
Production
T-cell Proliferation
(Mixed Lymphocyte Mouse spleen cells 330 [718]

Reaction)

Off-Target Effects of YM-58483

While YM-58483 is a selective inhibitor of CRAC channels, it is not devoid of off-target
activities. Understanding these secondary effects is critical for interpreting experimental results
and predicting potential side effects in therapeutic applications. The known off-target effects of
YM-58483 primarily involve other members of the Transient Receptor Potential (TRP) channel
family.

Inhibition of TRPC3 and TRPC5 Channels

YM-58483 has been shown to suppress the activity of TRPC3 and TRPC5 channels.[2] These
channels are also non-selective cation channels involved in a variety of cellular processes. The
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inhibitory effect on these channels may contribute to the overall pharmacological profile of YM-
58483.

Facilitation of TRPM4 Channels

In contrast to its inhibitory effects on CRAC and some TRPC channels, YM-58483 has been
reported to facilitate the activity of TRPM4 channels.[2][9] TRPM4 is a Ca2*-activated non-
selective cation channel that is impermeable to Ca?* itself but conducts monovalent cations,
leading to membrane depolarization. The potentiation of TRPM4 by YM-58483 is dependent on
the presence of intracellular Ca2+.[9]

Quantitative Data: Off-Target Activities

Quantitative data on the off-target effects of YM-58483 is less abundant compared to its on-
target activity. The following table summarizes the available information.

Off-Target Concentration/
Effect Cell Type Reference(s)
Channel Potency
TRPC3 Suppression - Not specified [2]
TRPC5 Suppression - Not specified [2]
HEK cells Effective at 10
TRPM4 Facilitation overexpressing MM (pre- 9]
TRPM4 incubation)
Voltage- o 30-fold less
No significant
Operated Ca?* fect Jurkat T cells potent than on [3]
effec
Channels SOC channels
No cross- -
K* Channels o Jurkat T cells Not specified [2]
reactivity
No cross- -
Cl- Channels . Jurkat T cells Not specified [2]
reactivity

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

target specificity and off-target effects of YM-58483.

Measurement of Store-Operated Ca?* Entry (SOCE)
Inhibition using Calcium Imaging

This protocol describes the measurement of intracellular Ca2* concentration ([Ca2*]i) using the

ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of YM-58483 on
SOCE.

Materials:

Cells (e.g., Jurkat T cells, HEK293 cells) plated on glass coverslips
Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline solution (HBSS) with and without Ca2*
Thapsigargin (SERCA pump inhibitor)

YM-58483

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and
an emission filter around 510 nm.

Procedure:

Cell Loading with Fura-2 AM:

o Prepare a Fura-2 AM loading solution (e.g., 1-5 uM Fura-2 AM with 0.02% Pluronic F-127
in HBSS).

o Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in
the dark.
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o Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the
dye within the cells for at least 30 minutes.

e Baseline Fluorescence Measurement:
o Mount the coverslip onto the microscope stage and perfuse with Ca2*-containing HBSS.

o Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and
measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is
proportional to [Ca2*]i.

 Induction of Store Depletion:

o Switch the perfusion to Ca?*-free HBSS containing a SERCA inhibitor like thapsigargin
(e.g., 1 uM) to passively deplete ER Ca2* stores. This will cause a transient increase in
[Caz*]i due to Caz* leak from the ER.

o Assessment of SOCE Inhibition:

o After the [Ca?*]i returns to a near-baseline level in Ca2*-free HBSS, pre-incubate the cells
with the desired concentration of YM-58483 for a few minutes.

o Reintroduce Ca?*-containing HBSS (e.g., 2 mM Ca2?*) to induce SOCE.

o Record the change in the F340/F380 ratio. The increase in the ratio upon Ca?* re-addition
represents SOCE.

o Compare the magnitude and rate of the Ca?* influx in the presence and absence (vehicle
control) of YM-58483 to determine its inhibitory effect.

e Data Analysis:
o Calculate the F340/F380 ratio over time.

o Quantify SOCE as the peak increase in the ratio or the initial slope of the ratio increase
upon Caz* re-addition.
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o Generate a dose-response curve by testing a range of YM-58483 concentrations to
determine the ICso value.

Electrophysiological Recording of CRAC Channel
Currents (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to directly measure the ion currents
through CRAC channels and their inhibition by YM-58483.

Materials:

Cells (e.g., RBL cells, Jurkat T cells)
» Patch-clamp rig with an amplifier, digitizer, and data acquisition software
o Borosilicate glass pipettes

o External (bath) solution: e.g., 115 mM NaCl, 10 mM CsCl, 1.2 mM MgClz, 10 mM HEPES, 10
mM Glucose, 10 mM CaCl:z (pH 7.4 with NaOH).

¢ Internal (pipette) solution: e.g., 135 mM Cs-glutamate, 8 mM MgClz, 10 mM BAPTA, 10 mM
HEPES (pH 7.2 with CsOH). To induce store depletion, include IPs (e.g., 20 uM) or use a
high concentration of a slow Ca?* buffer like BAPTA.

YM-58483

Procedure:

o Establish Whole-Cell Configuration:
o Obtain a high-resistance seal (GQ seal) between the patch pipette and the cell membrane.
o Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

e Recording of CRAC Currents (ICRAC):

o Hold the cell at a holding potential of 0 mV.
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o Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) or voltage steps to
elicit currents.

o CRAC currents will develop over several minutes as the intracellular store-depleting agent
from the pipette diffuses into the cell. ICRAC is characterized by its strong inward
rectification.

o Application of YM-58483:

o Once a stable ICRAC is established, perfuse the bath with the external solution containing
the desired concentration of YM-58483.

o Record the currents during and after the application of the compound to observe the
inhibitory effect.

o Data Analysis:

o Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before
and after the application of YM-58483.

o Construct a dose-response curve to determine the ICso for ICRAC inhibition.

Visualizations: Signaling Pathways and
Experimental Workflows

Signaling Pathway of Store-Operated Ca?* Entry and its
Inhibition by YM-58483
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Caption: SOCE signaling pathway and the inhibitory action of YM-58483.

Experimental Workflow for Assessing SOCE Inhibition
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Caption: Workflow for measuring SOCE inhibition by YM-58483.
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Conclusion

YM-58483 is a valuable pharmacological tool for studying the roles of store-operated Ca2*
entry and CRAC channels in a multitude of physiological and pathophysiological processes. Its
high potency and selectivity for CRAC channels make it a preferred inhibitor in many
experimental contexts. However, researchers and drug developers must remain cognizant of its
known off-target effects, particularly the modulation of TRPC and TRPM4 channels. Careful
experimental design, including the use of appropriate controls and complementary approaches
such as genetic knockdown, is essential for unequivocally attributing observed effects to the
inhibition of CRAC channels. The detailed protocols and data presented in this guide are
intended to facilitate the rigorous and informed use of YM-58483 in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [YM-58483: A Comprehensive Technical Guide to Target
Specificity and Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12398103#ym-58483-target-specificity-and-off-target-
effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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